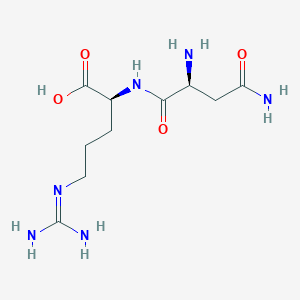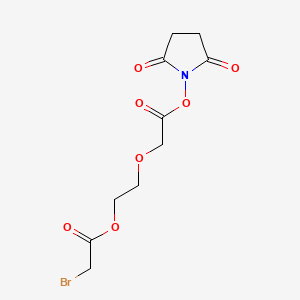
Bromoacetic-PEG1-CH2-NHS ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromoacetic-PEG1-CH2-NHS ester is a compound used primarily as a polyethylene glycol (PEG)-based PROTAC linker. PROTACs (PROteolysis TArgeting Chimeras) are molecules that harness the cell’s natural protein degradation system to selectively degrade target proteins. This compound is particularly valuable in the synthesis of PROTACs due to its ability to link two different ligands: one for an E3 ubiquitin ligase and the other for the target protein .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bromoacetic-PEG1-CH2-NHS ester is synthesized through a series of chemical reactions involving the introduction of a bromoacetic acid moiety to a PEG chain, followed by the activation of the carboxyl group with N-hydroxysuccinimide (NHS). The general steps include:
PEGylation: The PEG chain is first functionalized with a bromoacetic acid group.
Activation: The carboxyl group of the bromoacetic acid is activated using NHS in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large quantities of PEG are functionalized with bromoacetic acid.
Activation and Purification: The activated ester is purified using techniques like column chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Bromoacetic-PEG1-CH2-NHS ester primarily undergoes substitution reactions due to the presence of the bromoacetic acid moiety. The NHS ester group is highly reactive towards nucleophiles, particularly primary amines.
Common Reagents and Conditions
Reagents: Primary amines, DMSO, DMF, PBS buffer.
Conditions: Neutral to slightly basic pH (7.0-8.0), room temperature.
Major Products
The major product formed from the reaction of this compound with primary amines is a stable amide bond, linking the PEG chain to the amine-containing molecule .
Applications De Recherche Scientifique
Bromoacetic-PEG1-CH2-NHS ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein functions and interactions by enabling selective degradation of target proteins.
Medicine: Potential therapeutic applications in developing drugs for diseases caused by aberrant protein functions.
Industry: Used in the development of novel bioconjugates and drug delivery systems.
Mécanisme D'action
The mechanism of action of Bromoacetic-PEG1-CH2-NHS ester involves the formation of a stable amide bond with primary amines. In the context of PROTACs, the compound acts as a linker that brings the target protein and E3 ubiquitin ligase into close proximity. This proximity facilitates the ubiquitination and subsequent proteasomal degradation of the target protein .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bromoacetic-PEG2-CH2-NHS ester
- Bromoacetic-PEG3-CH2-NHS ester
- Bromoacetic-PEG4-CH2-NHS ester
Uniqueness
Bromoacetic-PEG1-CH2-NHS ester is unique due to its specific PEG chain length, which can influence the solubility, stability, and overall efficacy of the resulting PROTAC molecule. The choice of PEG length can be tailored to optimize the properties of the final product for specific applications .
Propriétés
Formule moléculaire |
C10H12BrNO7 |
|---|---|
Poids moléculaire |
338.11 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 2-[2-(2-bromoacetyl)oxyethoxy]acetate |
InChI |
InChI=1S/C10H12BrNO7/c11-5-9(15)18-4-3-17-6-10(16)19-12-7(13)1-2-8(12)14/h1-6H2 |
Clé InChI |
CGUDRPYHKIXARD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)COCCOC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrate;hydrochloride](/img/structure/B11932342.png)
![(S)-2-[2-[2-[2-(Boc-amino)acetamido]acetamido]-3-phenylpropanamido]acetic Acid](/img/structure/B11932343.png)
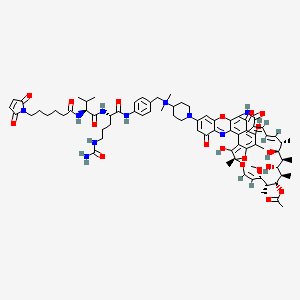


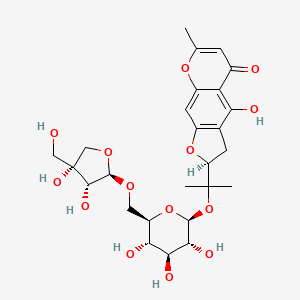
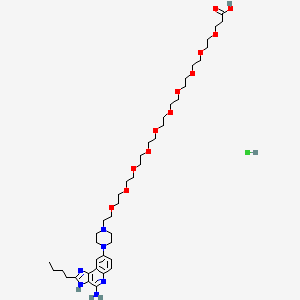
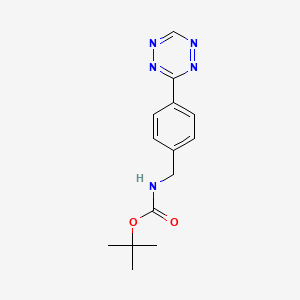
![sodium (2R,5S,6S)-6-[[(2R)-2-[[(4-ethyl-2,3-dioxo-1-piperazinyl)-oxomethyl]amino]-1-oxo-2-phenylethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11932374.png)
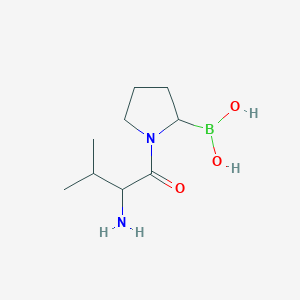
![butanedioic acid;[3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone](/img/structure/B11932397.png)

![4-[[(3R)-1-benzylpyrrolidin-3-yl]-methylamino]-2-fluoro-5-methyl-N-(1,3-thiazol-4-yl)benzenesulfonamide](/img/structure/B11932416.png)
